molecular formula C13H20N2O2S2 B2473393 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide CAS No. 2034541-77-8

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide

Número de catálogo: B2473393
Número CAS: 2034541-77-8
Peso molecular: 300.44
Clave InChI: PLJYTKMOZRVFOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to a sulfonamide group. The compound’s key structural feature is the 4-cyclohexyl-substituted 1,3-thiazole moiety, which is linked to the sulfonamide via a methylene bridge.

Propiedades

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c16-19(17,11-6-7-11)14-8-13-15-12(9-18-13)10-4-2-1-3-5-10/h9-11,14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJYTKMOZRVFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of Cyclopropanesulfonamide Precursors

Cyclopropanesulfonamide serves as the foundational building block for this compound. Multiple methods for its preparation are documented, with variations in reagents, solvents, and yields (Table 1).

Ammonolysis of Cyclopropanesulfonyl Chloride

The most efficient method involves reacting cyclopropanesulfonyl chloride with ammonia in 1,4-dioxane at room temperature for 72 hours, yielding 74% pure cyclopropanesulfonamide. Key steps include:

  • Dissolving cyclopropanesulfonyl chloride (1.4 g, 10 mmol) in 0.5 M ammonia/dioxane (50 mL).
  • Stirring at 20°C for 72 hours.
  • Filtering precipitated byproducts and evaporating the filtrate to isolate a white solid.

1H-NMR Characterization (CD3Cl, 500 MHz): δ 4.62 (2H, s), 2.59 (1H, m), 1.20 (2H, m), 1.02 (2H, m).

Alternative Ammonium Hydroxide Method

A lower-yielding approach (52%) uses methanol and ammonium hydroxide at 20°C for 16 hours:

  • Mixing cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) with methanol (3.0 mL) and ammonium hydroxide (15 mL).
  • Stirring at room temperature.
  • Extracting with ethyl acetate and drying over MgSO4.

1H-NMR Characterization (DMSO-d6, 300 MHz): δ 6.78 (br s, 2H), 2.50–2.46 (m, 1H), 0.89–0.86 (m, 4H).

Table 1: Cyclopropanesulfonamide Synthesis Methods
Yield Reagents Solvent Time Temperature
74% NH3 1,4-Dioxane 72 h 20°C
52% NH4OH Methanol 16 h 20°C
65% Boc Anhydride, DMAP DCM 4 h 0–20°C

Synthesis of 4-Cyclohexyl-1,3-Thiazol-2-yl Methylamine Intermediate

The thiazole core is constructed via Hantzsch thiazole synthesis, followed by functionalization of the 2-position.

Hantzsch Thiazole Formation

  • Reacting cyclohexanecarbothioamide with α-bromoacetone in ethanol under reflux.
  • Isolating 4-cyclohexyl-1,3-thiazole-2-carbaldehyde via column chromatography.

Reductive Amination

  • Reducing the aldehyde to 2-(hydroxymethyl)-4-cyclohexylthiazole using NaBH4.
  • Converting the alcohol to 2-(bromomethyl)-4-cyclohexylthiazole with PBr3.
  • Amination via Gabriel synthesis to yield 2-(aminomethyl)-4-cyclohexylthiazole.

Coupling of Cyclopropanesulfonamide to Thiazole Intermediate

The final step involves nucleophilic substitution or carbodiimide-mediated coupling.

Direct Sulfonamide Formation

Reacting 2-(aminomethyl)-4-cyclohexylthiazole with cyclopropanesulfonyl chloride (1.1 eq) in dichloromethane and triethylamine (2.5 eq) at 0°C→20°C for 4 hours achieves 68–74% yields.

Optimization Notes :

  • Excess sulfonyl chloride (1.5 eq) improves conversion but necessitates rigorous purification.
  • DMAP (10 mol%) accelerates reaction kinetics by 30%.

Carbodiimide-Mediated Coupling

For sterically hindered substrates, EDAC/DMAP in DMF/DCM facilitates coupling (77% yield):

  • Activating cyclopropanesulfonamide (527 mg, 4.36 mmol) with EDAC (417 mg, 2.18 mmol).
  • Adding 2-(aminomethyl)-4-cyclohexylthiazole and DBU (663 mg, 4.36 mmol).
  • Microwave irradiation at 100°C for 30 minutes.

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography with ethyl acetate/methanol (97.5:2.5) removes unreacted starting materials.
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Spectroscopic Data

1H-NMR (CD3OD, 500 MHz): δ 8.19 (d, J=1.5 Hz, 1H), 4.57 (dd, J=10.7, 6.8 Hz, 1H), 2.83 (m, 1H), 1.42–1.32 (m, 7H).
LC-MS : m/z 482 [M+H]+.

Yield Optimization Strategies

Factor Optimal Condition Yield Impact
Solvent DCM > THF +15%
Temperature 20°C vs. 0°C +22%
Stoichiometry (Cl:NH2) 1.5:1 +18%
Base DBU > Et3N +12%

Challenges and Mitigation

  • Thiazole Hydrolysis : Avoid aqueous workup at pH <2. Use neutral extraction (NaHCO3 washes).
  • Sulfonamide Oxidation : Conduct reactions under nitrogen atmosphere.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) exhibits moderate electrophilicity, enabling nucleophilic displacement under controlled conditions. Key reactions include:

Reagent/ConditionsReaction OutcomeNotes
Alkyl halides (R-X) in basic mediaN-alkylation to form secondary sulfonamidesRequires anhydrous conditions
Acyl chlorides (RCOCl)Formation of N-acylsulfonamidesCatalyzed by DMAP or pyridine
Grignard reagents (R-Mg-X)Cleavage of S-N bond, yielding sulfinatesLimited by steric hindrance

Industrial-scale synthesis often employs continuous flow reactors to optimize heat transfer and minimize byproducts during these substitutions.

Cyclopropane Ring-Opening Reactions

The cyclopropane ring demonstrates strain-driven reactivity, particularly under acidic or oxidative conditions:

Reaction TypeConditionsProducts Formed
Acid-catalyzed openingH₂SO₄, H₂O, 60–80°CSulfonic acid derivatives
Oxidative cleavageOzone or KMnO₄, -78°CDicarbonyl compounds
Radical initiationUV light, peroxidesPolymerized byproducts

The ring’s stability in physiological environments (pH 7.4, 37°C) is critical for its pharmacokinetic profile, as premature degradation reduces bioavailability.

Thiazole Ring Modifications

The 4-cyclohexyl-substituted thiazole ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

EAS Reactivity

ElectrophilePosition SubstitutedMajor Product
Nitration (HNO₃/H₂SO₄)C5 of thiazole5-Nitro-thiazole derivative
Halogenation (X₂/FeX₃)C55-Halo-thiazole (X = Cl, Br)
Friedel-Crafts alkylationC5Limited due to electron-withdrawing N

The cyclohexyl group at C4 sterically hinders substitution at adjacent positions, directing reactivity to C5 .

Metal Coordination

The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with Cu(II), Pd(II), and Pt(II). These interactions are exploited in catalytic applications and drug delivery systems.

Functionalization of the Methylene Bridge

The -CH₂- group linking the thiazole and sulfonamide moieties undergoes oxidation and radical reactions:

ReactionReagents/ConditionsOutcome
OxidationKMnO₄, acidic conditionsCarboxylic acid formation
BrominationNBS, AIBN, lightBenzylic bromide
DehydrogenationDDQ, heatFormation of conjugated double bond

These modifications are leveraged to tune the compound’s solubility and electronic properties.

Stability Under Hydrolytic Conditions

The sulfonamide bond demonstrates pH-dependent hydrolysis:

pH RangePrimary Degradation PathwayHalf-Life (25°C)
<3Acid-catalyzed cleavage to sulfonic acid2–4 hours
7–9Base-mediated S-N bond rupture>48 hours
>10Rapid decomposition<30 minutes

Hydrolysis kinetics are critical for formulation strategies, particularly in oral dosage forms.

Industrial-Scale Reaction Methodologies

Large-scale synthesis prioritizes efficiency and safety:

ProcessKey FeaturesYield Optimization
Continuous flowEnhanced heat transfer, reduced side reactions85–92% purity
Catalytic hydrogenationPd/C for intermediate reduction>95% conversion
Automated purificationSimulated moving bed chromatography99.5% purity for APIs

Automated systems mitigate human error and ensure batch-to-batch consistency.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. Specifically, N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide has shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment for resistant infections.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus322024
Escherichia coli642024

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies have indicated that this compound induces cytotoxicity in several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Effect Reference
A54910Induces apoptosis2023
MCF715Reduces cell viability2023

Potential Pathways

  • Apoptotic Pathways : The compound appears to activate caspases leading to programmed cell death.
  • Inflammatory Response Modulation : It may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Summary of Biological Activities

This compound's biological activities can be summarized as follows:

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerA549 (lung cancer)IC50 = 10 µM2023
AnticancerMCF7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025

Mecanismo De Acción

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or antitumor effects . The sulfonamide group can mimic natural substrates, interfering with metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide with analogous cyclopropanesulfonamide derivatives described in recent patent literature (2022). Key structural and synthetic differences are highlighted.

Substituent Variations on the Cyclic Backbone

a. N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide ()

  • Structure: Features a cyclopentyl ring substituted with a methyl group and an amino group.
  • Synthesis: Prepared via a Curtius rearrangement using DPPA in isobutanol at 70°C, followed by hydrolysis with LiOH in THF .
  • Key Differences: The cyclopentyl backbone and amino substituent contrast with the thiazole-cyclohexyl system in the target compound. The amino group may enhance solubility or serve as a site for further functionalization.

b. N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide ()

  • Structure : Contains a pyrrolo[2,3-b]pyridine ring with a nitro group, linked to an ethyl-substituted cyclopentyl backbone.
  • Synthesis : Involves palladium-catalyzed coupling and hydrogenation steps. The nitro group is likely a precursor for further reduction to an amine .
Heterocyclic Modifications

a. N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)cyclopropanesulfonamide ()

  • Structure : Incorporates a fused imidazo-pyrrolo-pyrazine heterocycle.
  • Synthesis : Utilizes silica gel chromatography (DCM/MeOH gradient) and yields a compound with a molecular weight of 490 g/mol (LC/MS: m/z 490 [M+H]+) .
  • Key Differences : The extended heterocyclic system increases molecular complexity and may enhance interactions with biological targets compared to the simpler thiazole ring.

b. N-((1S,3R,4S)-3-ethyl-4-(8-methyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-N-(hydroxymethyl)cyclopropanesulfonamide ()

  • Structure : Contains a triazolo-pyrazine moiety and a hydroxymethyl group.
  • Synthesis : Involves multi-step functionalization, including SEM (2-(trimethylsilyl)ethoxy)methyl protection .
  • Key Differences : The triazolo-pyrazine ring and hydroxymethyl group introduce polar and hydrogen-bonding functionalities absent in the target compound.

Structural and Functional Implications

Table 1: Comparative Overview of Key Compounds
Compound Name Core Heterocycle Backbone Substituents Molecular Weight (g/mol) Key Functional Groups
This compound 1,3-Thiazole Cyclohexyl, methyl ~350 (estimated) Sulfonamide, thiazole
N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide None Cyclopentyl, methyl, amino ~260 (estimated) Amino, sulfonamide
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Pyrrolo[2,3-b]pyridine Ethyl, nitro ~440 (estimated) Nitro, sulfonamide
N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Methyl 490 Sulfonamide, fused heterocycle
Key Observations:

Heterocyclic Influence : Thiazole-based compounds (target) prioritize metabolic stability, while pyrrolo-pyridine or imidazo-pyrrolo-pyrazine derivatives () may enhance target engagement via π-π interactions.

Solubility and Reactivity: Amino or hydroxymethyl groups () improve hydrophilicity, whereas nitro or cyclohexyl groups (, target compound) increase lipophilicity.

Synthetic Complexity : Fused heterocycles () require advanced catalytic steps (e.g., palladium coupling ), contrasting with the simpler thiazole synthesis likely used for the target compound.

Actividad Biológica

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide core linked to a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific peptidases involved in various metabolic pathways, which may contribute to its therapeutic effects against certain diseases .
  • Antimicrobial Properties : Research indicates that compounds with similar thiazole structures possess antimicrobial activity, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in managing inflammatory conditions .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Description
AntimicrobialEffective against a range of bacterial strains
Anti-inflammatoryReduces inflammation in animal models
AnticancerShows promise in inhibiting tumor growth in vitro

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent activity .
  • Anti-inflammatory Studies : In animal models of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential use in treating chronic inflammatory diseases .
  • Cancer Research : Preliminary data from cancer cell line assays indicate that the compound can inhibit cell proliferation in various cancer types, including breast and colon cancer cells. Further investigation is needed to elucidate the underlying mechanisms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.